D-Alanylglycine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[(2R)-2-aminopropanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c1-3(6)5(10)7-2-4(8)9/h3H,2,6H2,1H3,(H,7,10)(H,8,9)/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXISPYVYMQWFLE-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426308 | |
| Record name | D-Alanylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3997-90-8 | |
| Record name | D-Alanylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3997-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, D-alanyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003997908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Alanylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCINE, D-ALANYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MS27E6YQ4Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Occurrence and Distribution of D Alanylglycine
Presence in Microbial Systems
The presence of D-amino acids is a well-established feature of the bacterial world, where they are crucial components of the peptidoglycan cell wall. embopress.orgacademicjournals.orgnih.gov While the biosynthesis of D-alanyl-D-alanine is a key step in peptidoglycan formation, the direct production of D-Alanylglycine by bacteria is less commonly documented. researchgate.net However, the microbial world is equipped with enzymes capable of metabolizing D-amino acid-containing peptides.
Research has identified specific microorganisms that can act upon this compound. For instance, the soil bacterium Ochrobactrum anthropi produces a D-stereospecific aminopeptidase (B13392206) that can hydrolyze this compound. vulcanchem.com This enzyme exhibits a high degree of specificity for peptides with a D-amino acid at the N-terminus. Similarly, the fungus Aspergillus oryzae, used in traditional food fermentation, possesses a glycine-D-alanine aminopeptidase (GdaA) that can efficiently cleave this compound. google.com
While direct synthesis pathways in many microbes remain to be fully elucidated, advances in biotechnology have demonstrated the potential for biocatalytic production of N-methyl-D-alanylglycine in engineered strains of Corynebacterium glutamicum. vulcanchem.com This suggests that the enzymatic machinery for conjugating D-alanine to glycine (B1666218) can be harnessed within a microbial system.
Table 1: Microbial Enzymes Acting on this compound
| Enzyme Name | Source Organism | Action on this compound | Reference |
| D-stereospecific aminopeptidase | Ochrobactrum anthropi | Hydrolysis | vulcanchem.com |
| Glycine-D-alanine aminopeptidase (GdaA) | Aspergillus oryzae | Hydrolysis | google.com |
Occurrence and Metabolism in Plant Physiology
The first identification of this compound as a natural product in plants was in the green leaf blades of the rice plant (Oryza sativa L. cv. Norin 16). tandfonline.commdpi.com Since this discovery, numerous studies have confirmed its presence and investigated its metabolism in various rice cultivars and other plant species. tandfonline.comtandfonline.comresearchgate.net
This compound in Rice (Oryza sativa)
In rice plants, this compound is found predominantly in the leaf blades. tandfonline.comtandfonline.com Its synthesis is closely linked to photosynthetic activity, with its content increasing with light irradiation. capes.gov.br Studies have shown that exogenously supplied D-alanine is incorporated into this compound, particularly under light conditions. tandfonline.com The concentration of this compound in rice leaves can be influenced by environmental factors such as nitrogen availability. cellnatsci.com
The metabolism of this compound in rice is an active area of research. When rice leaf blades are fed with D-alanine, it is metabolized into several dipeptides, with this compound being a significant product. researchgate.net The content of this compound varies among different rice cultivars. tandfonline.com For example, a study comparing various Japonica type rice cultivars showed differing levels of this compound accumulation. tandfonline.comtandfonline.com
Table 2: this compound Content in Leaf Blades of Japonica Type Rice Cultivars
| Cultivar | This compound Content (µmol/g fresh leaf blades) | Reference |
| Norin No. 16 | Data not explicitly quantified in the same units | tandfonline.com |
| Sasanishiki | Data not explicitly quantified in the same units | tandfonline.com |
| Koshihikari | ~0.8 (after 10 days in high N solution) | tandfonline.com |
| Fujiminori | ~1.2 (after 10 days in high N solution) | tandfonline.com |
| Honenwase | ~1.0 (after 10 days in high N solution) | tandfonline.com |
Note: The data is estimated from graphical representations in the cited source and represents the content after a specific treatment.
This compound in Other Plant Species
While much of the research has focused on rice, evidence suggests the presence of this compound in other plants. Large amounts of D-alanine in the form of dipeptides have been reported in pea seedlings (Pisum sativum), although the specific identification as this compound is not always explicit in these early reports. tandfonline.comresearchgate.net More directly, the phytochemical database OSADHI lists this compound as a constituent of Glycine labialis, a member of the Fabaceae (pea) family. neist.res.in This finding suggests a potentially wider distribution of this dipeptide within the plant kingdom than currently documented.
Distribution in Eukaryotic and Other Biological Matrices
The occurrence of D-amino acids is not limited to microbes and plants; they have been identified in various eukaryotic organisms, including marine invertebrates and mammals. researchgate.netnih.gov However, the specific presence of the dipeptide this compound in these matrices is not as well-documented.
General studies on the amino acid composition of marine invertebrates have revealed the presence of both D-alanine and glycine, but have not specifically reported the dipeptide this compound. lajar.cl Similarly, research on insects has identified the presence of certain D-amino acids, but this compound has not been a focal point of these investigations. nih.gov
In mammals, D-amino acids such as D-serine and D-aspartate have been found to play important roles in the nervous system. nih.govmdpi.comunina.it While alanine (B10760859) is present in the brain, and its levels can be altered in certain neurological conditions, the focus has been on the free amino acid rather than the dipeptide this compound. mdpi.comunina.it The Human Metabolome Database lists alanylglycine as being found in human urine, but it does not specify the D-isomer, noting it as a breakdown product of proteins which are primarily composed of L-amino acids. hmdb.ca
Further research is needed to definitively establish the presence and potential physiological roles of this compound in a broader range of eukaryotic organisms.
Biochemical Pathways Involving D Alanylglycine
Biosynthesis of D-Alanylglycine and Related D-Dipeptides
The formation of D-dipeptides like this compound is a crucial process, primarily in bacteria, for the construction of their peptidoglycan cell wall.
Enzymatic Dipeptide Formation Mechanisms
The synthesis of this compound and other D-dipeptides is not a direct, single-enzyme reaction in most organisms. Instead, it is often a result of the activities of enzymes involved in peptidoglycan synthesis. In some bacteria, the dipeptide D-alanyl-D-alanine is a key precursor for the pentapeptide chain of peptidoglycan. researchgate.net The enzyme D-alanine-D-alanine ligase (Ddl) catalyzes the formation of the D-alanyl-D-alanine dipeptide. nih.gov
While direct enzymatic synthesis of this compound is not a primary pathway, under certain conditions, such as high concentrations of exogenous glycine (B1666218), some bacterial species can incorporate glycine into their peptidoglycan precursors, leading to the formation of D-alanyl-glycine terminating muropeptides. asm.org This suggests a degree of flexibility in the substrate specificity of the enzymes involved in peptidoglycan synthesis.
Furthermore, chemoenzymatic methods have been developed for the synthesis of D-amino acid-containing dipeptides. These methods utilize the adenylation domains of nonribosomal peptide synthetases (NRPS) to activate a D-amino acid, which can then react with another amino acid, like glycine, to form a dipeptide. nih.gov
| Enzyme/Method | Substrates | Product | Significance |
| D-alanine-D-alanine ligase (Ddl) | 2 D-Alanine, ATP | D-Alanyl-D-alanine, ADP, Pi | Key step in peptidoglycan biosynthesis. nih.gov |
| Modified Peptidoglycan Synthesis | D-Alanine, Glycine | D-Alanyl-glycine terminated precursors | Occurs under high glycine concentrations. asm.org |
| Chemoenzymatic (NRPS-based) | D-Alanine, Glycine | This compound | Laboratory synthesis of D-dipeptides. nih.gov |
Precursor Integration and Amino Acid Racemization in D-Amino Acid Synthesis
The synthesis of D-amino acids, the essential precursors for D-dipeptides, is primarily accomplished through the action of amino acid racemases. nih.govoup.com These enzymes catalyze the interconversion of L-amino acids to their D-enantiomers. oup.com For instance, alanine (B10760859) racemase (Alr) is responsible for the production of D-alanine from L-alanine. oup.com
Once synthesized, D-alanine is integrated into the peptidoglycan structure. In many bacteria, D-alanine is first used to form the dipeptide D-alanyl-D-alanine. researchgate.net This dipeptide is then added to a UDP-N-acetylmuramyl-tripeptide, forming the pentapeptide precursor of peptidoglycan. uliege.be The process of incorporating D-amino acids is a unique feature of bacterial metabolism. nih.gov
Racemization can also be a concern during the chemical synthesis of peptides, as the activation of the carboxyl group can lead to the loss of stereochemical integrity at the alpha-carbon. mdpi.comacs.org This is a significant consideration in the laboratory synthesis of peptides containing D-amino acids. wikipedia.orgrsc.org
Catabolism and Degradation of this compound
The breakdown of this compound involves enzymatic cleavage of the peptide bond and subsequent metabolism of the constituent D-alanine and glycine.
Hydrolytic Cleavage by Peptidases
This compound can be hydrolyzed by certain peptidases, enzymes that break peptide bonds. uoa.gr The specificity of these peptidases can vary. For example, some dipeptidases have been shown to hydrolyze this compound. uoa.grregulations.gov The hydrolysis of the dipeptide yields D-alanine and glycine. smolecule.com
The stability of the peptide bond in this compound can be influenced by its structure. In some contexts, the presence of a D-amino acid can confer resistance to cleavage by certain peptidases that are specific for L-amino acids. vulcanchem.com However, specific D-dipeptidases and some broad-specificity peptidases can effectively catalyze its breakdown. uoa.gr
Research has shown that certain bacterial endopeptidases, such as LytM from Staphylococcus aureus, are capable of cleaving the D-alanyl-glycine bond within the peptidoglycan cross-bridge. elifesciences.org
| Enzyme | Source Organism/System | Action on this compound |
| Dipeptidase | Yeast | Hydrolysis uoa.gr |
| Erepsin | Intestinal mucosa | Hydrolysis uoa.gr |
| LytM | Staphylococcus aureus | Cleavage of D-alanyl-glycine linkage in peptidoglycan elifesciences.org |
Oxidative Deamination Pathways and D-Amino Acid Metabolism
Following the hydrolysis of this compound, the resulting D-alanine enters the D-amino acid metabolic pathways. A key enzyme in this process is D-amino acid oxidase (DAAO). nih.gov DAAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids, converting them into their corresponding α-keto acids, ammonia (B1221849), and hydrogen peroxide. nih.gov
In the case of D-alanine, D-amino acid oxidase would convert it to pyruvate, ammonia, and hydrogen peroxide. wikipedia.org Pyruvate can then enter central carbon metabolism. The ammonia produced can be incorporated into other molecules or excreted. wikipedia.org
The metabolism of D-amino acids is an important process in various organisms, from bacteria to mammals, and plays a role in detoxification and cellular homeostasis. ebi.ac.uknih.gov While L-amino acid oxidases exist, D-amino acid oxidase is specifically responsible for the degradation of D-amino acids. ucl.ac.ukuobabylon.edu.iq
Enzymatic Interactions and Substrate Specificity of D Alanylglycine
D-Alanylglycine as a Substrate for Hydrolases
This compound can be targeted by several classes of peptidases, which cleave the peptide bond. The specificity of these enzymes is dictated by the stereochemistry and sequence of the amino acid residues at their active sites.
Aminopeptidases cleave the peptide bond at the N-terminus of a peptide. While most aminopeptidases are specific for L-amino acids, certain specialized enzymes can recognize and hydrolyze peptides with an N-terminal D-amino acid.
A notable example is a D-aminopeptidase purified from the soil bacterium Ochrobactrum anthropi. nih.gov This enzyme demonstrates strict D-stereospecificity, acting on various peptides with a D-alanine at the N-terminus, including this compound. nih.gov Research has shown that this enzyme prefers peptide substrates over amino acid amides or arylamides, indicating its role in processing D-amino acid-containing peptides. nih.gov
Similarly, the fungus Aspergillus oryzae, widely used in traditional food fermentation, produces a Glycine-D-alanine aminopeptidase (B13392206) known as GdaA. nih.gov This enzyme exhibits high D-stereospecificity and can efficiently release N-terminal D-alanine from substrates. nih.gov The activity of GdaA is largely responsible for the intracellular D-alanine aminopeptidase activity in the fungus, particularly during the stationary growth phase or under nutrient-depleted conditions. nih.gov
Table 1: Examples of Aminopeptidases Acting on this compound and Related Substrates
| Enzyme Name | Source Organism | Optimal pH | Key Substrates | Reference |
|---|---|---|---|---|
| D-aminopeptidase | Ochrobactrum anthropi | 8.0 | This compound, D-Alanylglycylglycine | nih.gov |
| Glycine-D-alanine aminopeptidase (GdaA) | Aspergillus oryzae | 8.0 - 9.0 | Peptides with N-terminal Glycine (B1666218) or D-Alanine | nih.gov |
Carboxypeptidases remove amino acid residues from the C-terminus of a peptide. The D-alanyl-glycine linkage can be a target for specific carboxypeptidases, often in the context of bacterial cell wall metabolism.
An enzyme secreted by Streptomyces albus G has been identified that functions as a carboxypeptidase hydrolyzing C-terminal this compound sequences. uliege.be This activity is distinct from its D-alanine carboxypeptidase activity, which targets D-alanyl-D-alanine sequences. uliege.beuliege.be The presence of such an enzyme suggests a role in modifying peptidoglycan structures that have been altered by other enzymes, such as those that create glycyl-glycine bridges. uliege.be
More broadly, D-alanyl-D-alanine carboxypeptidases (DD-carboxypeptidases) are a well-characterized family of bacterial enzymes crucial for the final steps of peptidoglycan synthesis. drugbank.comebi.ac.ukwikipedia.org While their primary substrate is a peptide ending in D-Ala-D-Ala, their activity modulates the availability of precursors for cross-linking, indirectly influencing the cellular context in which D-alanyl-glycine linkages might be formed or hydrolyzed. ebi.ac.uk
Endopeptidases cleave peptide bonds within a peptide chain and are critical for bacterial cell wall growth, division, and turnover. The D-alanyl-glycine bond is a key target for several endopeptidases, particularly those from the M23 family that act on Staphylococcus aureus peptidoglycan.
Recent research using NMR spectroscopy has provided detailed insights into the substrate specificities of Lysostaphin (LSS) and LytM, two major peptidoglycan hydrolases from S. aureus. nih.govelifesciences.orgnih.gov Both enzymes belong to the M23 family of metalloendopeptidases. nih.govfrontiersin.org Studies have shown that both LytM and Lysostaphin preferentially act on mature peptidoglycan fragments that contain a D-Ala-Gly cross-link between two stem peptides. nih.govelifesciences.orgelifesciences.org The presence of this cross-link significantly enhances the rate of hydrolysis compared to linear, un-cross-linked peptide substrates. nih.govresearchgate.net
However, a crucial difference exists in their precise cleavage activity. While Lysostaphin is a genuine glycyl-glycine hydrolase, LytM has been shown to possess dual activity: it can cleave both glycyl-glycine bonds and the D-alanyl-glycine bond of the cross-bridge. nih.govelifesciences.orgelifesciences.orgresearchgate.net This makes LytM a D-alanyl-glycine endopeptidase, a function not previously attributed to it. elifesciences.orgbiorxiv.org Another recognized D-Ala-Gly hydrolase in S. aureus is LytN, which contains a CHAP domain and can cleave both D-Ala-Gly and MurNAc-L-Ala bonds. biorxiv.orgelifesciences.org
Table 2: Specificity of M23 and Other Endopeptidases on D-Ala-Gly Linkages
| Enzyme | Family | Primary Activity | D-Ala-Gly Cleavage | Key Finding | Reference |
|---|---|---|---|---|---|
| LytM | M23 Peptidase | Glycyl-glycine endopeptidase | Yes | Also functions as a D-alanyl-glycine endopeptidase. | nih.govelifesciences.orgelifesciences.org |
| Lysostaphin (LSS) | M23 Peptidase | Glycyl-glycine endopeptidase | No | Activity is strongly enhanced by substrates containing a D-Ala-Gly cross-link. | nih.govelifesciences.orgelifesciences.org |
| LytN | CHAP domain hydrolase | D-alanyl-glycine endopeptidase & Amidase | Yes | Cleaves both D-Ala-Gly and MurNAc-L-Ala bonds. | biorxiv.orgelifesciences.org |
Carboxypeptidase Activities
Influence of this compound on Enzyme Kinetics and Inhibition Profiles
The presence of a this compound motif within a larger substrate molecule can profoundly influence enzyme kinetics. As observed with LytM and Lysostaphin, peptidoglycan fragments containing a D-Ala-Gly cross-link are hydrolyzed at a much higher rate than those without. nih.govelifesciences.org For Lysostaphin, the rate enhancement can be as much as 10-fold. elifesciences.org This indicates that the D-Ala-Gly structure is a critical recognition element for the enzyme, even if it does not cleave that specific bond, leading to more efficient binding and catalysis on the adjacent glycyl-glycine bonds. nih.govelifesciences.org
In the context of inhibition, molecules that mimic the D-alanyl-glycine structure can act as competitive inhibitors. adarshcollege.inlibretexts.org A competitive inhibitor reversibly binds to the enzyme's active site, competing with the natural substrate. adarshcollege.in For example, peptides that are resistant to hydrolysis but can still bind to the active site of the Streptomyces albus G carboxypeptidase can act as inhibitors of the enzyme. uliege.be Similarly, synthetic analogs designed to block the active site of enzymes involved in D-alanine metabolism, such as the inhibitor D-alanylacyl-sulfamoyl-adenosine for D-alanine:D-alanyl carrier protein ligase (DltA), demonstrate how targeting these interactions can modulate bacterial physiology. nih.gov
Structural Biology of this compound-Enzyme Recognition and Active Site Dynamics
The structural basis for the differential activity of LytM and Lysostaphin towards the D-Ala-Gly bond has been elucidated through structural modeling and analysis. elifesciences.org Although the enzymes are highly homologous, a key difference lies in a loop structure (loop 1) near the active site. elifesciences.orgresearchgate.net In Lysostaphin, this loop is positioned in a way that causes a steric clash with the D-Ala residue of a D-alanyl-glycine substrate, preventing the bond from being properly positioned for hydrolysis. elifesciences.org In contrast, the corresponding loop in LytM is shorter, creating enough space to accommodate the D-Ala residue in the active site. elifesciences.org This subtle structural difference allows LytM to recognize and cleave the D-alanyl-glycine bond, while Lysostaphin cannot. elifesciences.org
The crystal structure of LytM's catalytic domain bound to a transition state analogue, tetraglycine (B1346897) phosphinate, provides further insight into the active site dynamics. researchgate.net The structure reveals how the peptide substrate is oriented within the binding cleft, held in place by specific interactions with conserved residues. researchgate.net The active site of M23 peptidases features a conserved zinc-coordinating motif (HXXXD and HXH) that is essential for catalysis. frontiersin.org The recognition and binding of the substrate, including motifs like this compound, involve a precise interplay of shape complementarity and hydrogen bonding within this active site cleft, positioning the scissile peptide bond for nucleophilic attack and subsequent hydrolysis. researchgate.netresearchgate.net
Physiological and Pathophysiological Relevance of D Alanylglycine
Involvement in Bacterial Cell Wall Metabolism
The structural integrity of the bacterial cell wall, a critical determinant of cell shape and survival, is maintained through a dynamic equilibrium of synthesis and degradation of its primary component, peptidoglycan. D-Alanylglycine emerges as a significant molecular entity within this process, particularly in the context of peptidoglycan cross-linking and remodeling.
Relationship to Peptidoglycan Biosynthesis Precursors (e.g., D-Alanyl-D-alanine)
The biosynthesis of peptidoglycan is a highly conserved process that culminates in the formation of a robust, mesh-like structure. A key precursor in this pathway is the UDP-N-acetylmuramic acid-pentapeptide, which characteristically terminates with a D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide. uliege.benih.gov This D-Ala-D-Ala terminus is the substrate for transpeptidase enzymes, which catalyze the cross-linking of adjacent peptide side chains, thereby imparting structural rigidity to the cell wall. helsinki.fiuomustansiriyah.edu.iq The energy for this cross-linking reaction is derived from the cleavage of the terminal D-alanine residue. nih.gov
The presence of this compound in certain bacterial species, particularly in the interpeptide bridges of peptidoglycan, highlights a variation in this fundamental theme. For instance, in Staphylococcus aureus, the pentapeptide stem is cross-linked via a pentaglycine (B1581309) bridge that connects to the D-alanine of an adjacent stem, forming a D-Alanyl-glycine linkage at the junction. nih.govnih.gov The fidelity of this process is crucial; alterations in the amino acid sequence of the peptidoglycan precursors can disrupt cell wall integrity. Studies have shown that the presence of exogenous glycine (B1666218) can lead to its incorporation in place of D-alanine in the precursor, resulting in a structurally weakened cell wall and growth inhibition.
Products of Peptidoglycan Hydrolase Activity and Cell Wall Remodeling
Bacterial growth, cell division, and other physiological processes necessitate the constant remodeling of the peptidoglycan sacculus. This is achieved through the controlled action of peptidoglycan hydrolases, enzymes that cleave specific bonds within the peptidoglycan structure. A subset of these enzymes exhibits D-alanyl-glycine endopeptidase activity, specifically targeting the D-Alanyl-glycine bond for cleavage. nih.govnih.gov
In Staphylococcus aureus, enzymes such as LytM and LytN have been identified as peptidoglycan hydrolases with D-alanyl-glycine endopeptidase functionality. nih.govnih.gov LytM, for instance, has been shown to cleave both glycyl-glycine and D-Alanyl-glycine bonds within the peptidoglycan cross-bridge. nih.gov This activity is integral to processes like the separation of daughter cells after cell division. The controlled degradation of the cell wall at the septum is essential for proper cell separation, and the dysregulation of these hydrolases can lead to aberrant cell morphology and growth defects. The cleavage of the D-Alanyl-glycine linkage by these hydrolases releases peptidoglycan fragments that can be recycled by the bacterium or detected by the host immune system.
Contribution to Microbial Growth and Virulence Regulation
The precise regulation of peptidoglycan synthesis and degradation, including the formation and cleavage of this compound linkages, is intrinsically linked to microbial growth and virulence. The coordinated action of peptidoglycan synthases and hydrolases ensures that the cell wall can expand and divide without compromising its structural integrity. helsinki.fi
The activity of D-alanyl-glycine endopeptidases like LytM and LytN is a critical aspect of this regulation. The proper spatial and temporal control of their enzymatic activity ensures that cell wall lysis is localized and occurs only when necessary, such as during cell separation. The disruption of this regulation can have profound consequences for the bacterium. For example, the overexpression or mislocalization of these hydrolases can lead to excessive cell wall degradation and autolysis. Conversely, the absence of their activity can impede cell separation, leading to the formation of cell clusters and affecting bacterial dissemination and virulence. Therefore, the metabolic pathways involving this compound are not merely structural but are also deeply integrated into the regulatory networks governing bacterial proliferation and their ability to cause disease.
Antimicrobial Modulatory Effects and Mechanisms
The unique structural features of this compound and its central role in bacterial cell wall metabolism make it and related structures targets for antimicrobial strategies. Interference with the synthesis or integrity of the peptidoglycan layer is a well-established mechanism of action for many antibiotics.
Interference with Microbial Cell Wall Integrity and Related Pathways
The incorporation of unnatural amino acid analogues into peptidoglycan precursors is a known mechanism for disrupting cell wall integrity. creative-biolabs.com The structural similarity of this compound to the canonical D-alanyl-D-alanine terminus of peptidoglycan precursors suggests its potential to interfere with the enzymatic processes of cell wall synthesis. Antibiotics like beta-lactams function by mimicking the D-Ala-D-Ala structure, thereby irreversibly acylating and inactivating the transpeptidases responsible for cross-linking. uomustansiriyah.edu.iquniprot.org
The presence of this compound or its analogues could potentially disrupt the recognition and processing of peptidoglycan precursors by transpeptidases, leading to a weakened cell wall. Furthermore, the decoration of other cell wall components, such as teichoic acids, with D-alanine is crucial for the resistance of some Gram-positive bacteria to cationic antimicrobial peptides. The absence of this D-alanylation leads to increased susceptibility to these host defense molecules. While direct studies on this compound's effect on this process are limited, the principle of D-amino acid modification of the cell envelope being critical for antimicrobial resistance is well-established.
Role in Peptide-Derived Antimicrobial Strategies and Enhanced Stability
A significant challenge in the development of antimicrobial peptides (AMPs) as therapeutic agents is their susceptibility to proteolytic degradation by host and bacterial proteases. frontiersin.orgnih.gov A widely adopted strategy to overcome this limitation is the incorporation of D-amino acids into the peptide sequence. nih.govresearchgate.netnih.govbiorxiv.org The peptide bonds formed by D-amino acids are not recognized by most common proteases, thereby significantly enhancing the stability and in vivo half-life of the AMPs. nih.govnih.gov
Physiological Roles in Plant Systems and Stress Response
The dipeptide this compound has been identified as a naturally occurring compound in certain plant species, particularly in rice (Oryza sativa). oup.com While the full scope of its physiological function remains an active area of investigation, research has elucidated key aspects of its presence, behavior, and potential connections to plant metabolism and stress responses. tandfonline.comcalstate.edu
Studies have consistently detected this compound in the leaf blades of rice plants. oup.comtandfonline.com Its accumulation appears to be influenced by developmental and environmental factors. For instance, in axenic rice seedlings (grown in a sterile environment), the concentration of this compound in the leaf blades was observed to rise as the seedlings aged. oup.com Furthermore, its presence is closely linked to light exposure. The compound was detected in rice seedlings grown under a light/dark cycle but was absent in those grown continuously in the dark. oup.com The formation of this compound was induced upon light irradiation of the plant tissues, suggesting a light-dependent synthesis or accumulation process. oup.com
The metabolic origin of this compound in plants is tied to the availability of D-Alanine. When rice leaf blades are supplied with exogenous D-Alanine, they demonstrate the capacity to form this compound. tandfonline.com This indicates the existence of an enzymatic system within the leaf blades capable of synthesizing the dipeptide from its D-Alanine precursor. tandfonline.com However, this synthesis appears to be localized, as the compound was not detected in the roots of these plants. tandfonline.com
While direct evidence linking this compound to specific stress responses is still emerging, the broader context of D-amino acids in plants suggests a potential role. Plants are known to take up D-amino acids from the soil and can transport them actively. nih.govnih.gov Some D-amino acids have been shown to have inhibitory effects on plant growth, while others can be utilized as a nitrogen source or even promote growth. nih.govslu.se For example, D-Alanine, a constituent of this compound, can be taken up and assimilated by wheat. nih.gov Given that D-amino acid metabolism can be modulated by stress, such as the induction of D-amino acid oxidase by drought stress in maize, it is plausible that the synthesis and degradation of this compound could be part of a plant's adaptive strategy to environmental challenges. slu.se
Table 1: Summary of Research Findings on this compound in Rice Plants
| Finding | Plant/Tissue | Conditions | Reference |
| Identified as a natural compound | Rice (Oryza sativa Norin 16) leaf blades | Standard growth conditions | oup.com |
| Content increases with seedling age | Axenic rice seedlings, leaf blades | Light/dark regime | oup.com |
| Formation is light-dependent | Axenic rice seedlings, tissues | Induced by light irradiation; not detected in dark-grown seedlings | oup.com |
| Formed from exogenous D-Alanine | Rice plant leaf blades | Fed with D-Alanine solution | tandfonline.com |
| Not detected in roots | Rice plants | Fed with D-Alanine solution | tandfonline.com |
| Physiological role is unknown | Rice plants | General observation | tandfonline.comcalstate.edu |
Emerging Signaling Functions in Biological Networks
The role of D-amino acids as signaling molecules in various biological systems is a rapidly advancing field of study. calstate.edunih.gov While L-amino acids are the canonical building blocks of proteins, their D-enantiomers are increasingly recognized for their regulatory functions, from neurotransmission in mammals to inter-kingdom communication. calstate.edunih.gov Although the specific signaling functions of the dipeptide this compound are not yet well-defined, its chemical nature as a derivative of D-Alanine places it within this exciting area of research.
Biological networks, such as gene regulatory and signal transduction networks, are composed of recurring patterns or "motifs" that dictate the dynamics of cellular responses. numberanalytics.comweizmann.ac.il Signaling pathways often involve cascades of enzymatic reactions that process and transmit information from the environment into the cell. aps.org D-amino acids have been shown to act as key inputs or modulators in these pathways. For example, D-Serine is a well-established co-agonist of NMDA receptors in the mammalian brain and has also been implicated in pollen tube development in plants, demonstrating its role as a signaling molecule. nih.govmdpi.com
The potential signaling role of this compound can be inferred from the activities of its constituent, D-Alanine. In mammals, D-Alanine has been suggested to act as a bacterial signature molecule that can stimulate immune responses, potentially through pathways involving NF-κB activation at high concentrations. nih.gov It has also been shown to regulate mitochondrial membrane potential and inhibit the production of reactive oxygen species (ROS) under certain conditions. mdpi.com In bacteria, D-amino acids are crucial components of the peptidoglycan cell wall and can also be released into the environment to regulate processes like biofilm formation, acting as a form of intercellular communication. nih.govembopress.org
The existence of specific enzymes and transport proteins in plants with affinities for D-amino acids points toward their targeted uptake and purposeful utilization, rather than being merely accidental byproducts of microbial activity in the soil. nih.gov The discovery that certain D-amino acids can stimulate ethylene (B1197577) production in Arabidopsis thaliana was a landmark finding, revealing a specific physiological function for a D-amino acid and its metabolizing enzyme in plant signaling. nih.gov While research has focused on individual D-amino acids, the function of D-amino acid-containing peptides like this compound represents a new frontier. It is plausible that this compound could act as a unique signaling molecule itself, or serve as a stable, transportable pool of D-Alanine, to be released for signaling purposes when needed. Further investigation into how this compound interacts with cellular receptors and signaling cascades is necessary to uncover its specific roles in the complex biological networks of plants and other organisms.
Synthetic Methodologies for D Alanylglycine and Its Analogs
Classical Solution-Phase Peptide Synthesis Approaches
Solution-phase peptide synthesis (SPS), though a more traditional method, remains valuable, particularly for large-scale production. wikipedia.orgnih.gov The synthesis of D-alanylglycine in solution involves a stepwise process that requires careful protection of reactive functional groups to prevent unwanted side reactions. wikipedia.orgmdpi.com
The core strategy involves three main stages:
Protection: The amino group of D-alanine and the carboxyl group of glycine (B1666218) are chemically masked. Common N-terminal protecting groups for D-alanine include tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Z), which prevent self-polymerization and ensure that D-alanine acts as the N-terminal residue. mdpi.com The carboxyl group of glycine is typically protected as an ester (e.g., methyl or ethyl ester).
Coupling: The unprotected carboxyl group of the N-protected D-alanine is activated to facilitate the formation of the peptide bond. Activation is achieved using coupling reagents that convert the carboxylic acid into a more reactive species. mdpi.com The activated D-alanine is then reacted with the glycine ester, whose amino group is unprotected, to form the protected dipeptide.
Deprotection: In the final step, the protecting groups are removed from the newly formed dipeptide to yield this compound. The conditions for deprotection are chosen to be orthogonal, meaning they selectively remove the protecting groups without cleaving the newly formed peptide bond. nih.gov
A significant challenge in solution-phase synthesis is the potential for racemization of the chiral center (the α-carbon of D-alanine) during the activation step. wikipedia.org To mitigate this, racemization-suppressing additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with coupling agents. wikipedia.org
| Stage | Description | Common Reagents |
| N-Protection (D-Alanine) | The amino group of D-alanine is masked to prevent side reactions. | tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Z) |
| C-Protection (Glycine) | The carboxyl group of glycine is protected, often as an ester. | Methyl ester (-OMe), Ethyl ester (-OEt) |
| Carboxyl Activation | The carboxyl group of protected D-alanine is activated for coupling. | Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Titanium tetrachloride (TiCl₄) wikipedia.orgmdpi.com |
| Coupling | The activated D-alanine is reacted with the protected glycine. | Reaction in a suitable solvent like pyridine (B92270) or DMF. mdpi.com |
| Deprotection | Protecting groups are removed from the dipeptide. | Trifluoroacetic acid (TFA) for Boc; Hydrogenolysis for Z. |
Modern Solid-Phase Peptide Synthesis Techniques
Solid-phase peptide synthesis (SPPS), pioneered by R.B. Merrifield, has become the standard method for synthesizing peptides in a laboratory setting due to its efficiency and amenability to automation. bachem.comchempep.com This technique allows for the synthesis of this compound with the growing peptide chain anchored to an insoluble polymer resin, which simplifies the purification process as excess reagents and by-products are removed by simple washing and filtration steps. nih.govbachem.com
The synthesis of this compound via SPPS typically follows the Fmoc/tBu strategy and proceeds from the C-terminus to the N-terminus:
Resin Loading: The first amino acid, glycine, is anchored to a solid support, such as a polystyrene-based Wang or 2-chlorotrityl chloride resin. nih.govsigmaaldrich.com
Deprotection: The N-terminal protecting group on the resin-bound glycine, typically the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, is removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). nih.govchempep.com
Coupling: The next amino acid, Fmoc-D-alanine, is activated and coupled to the free amino group of the resin-bound glycine. This activation is commonly achieved using coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or PyBOP® (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), often in the presence of a base like N,N-Diisopropylethylamine (DIPEA). sigmaaldrich.com
Final Cleavage: Once the dipeptide is assembled, it is cleaved from the solid resin. This step also removes any remaining side-chain protecting groups. A strong acid, most commonly a cocktail containing trifluoroacetic acid (TFA) and scavenger reagents like water and triisopropylsilane (B1312306) (TIS), is used for this purpose. sigmaaldrich.comchempep.com
A potential side reaction at the dipeptide stage is the formation of diketopiperazine, where the free N-terminus of the D-alanyl residue attacks the ester linkage to the resin, cleaving the dipeptide prematurely. chempep.com This can be minimized by using bulky resins or by coupling a pre-formed Fmoc-D-alanyl-glycine dipeptide in a single step. chempep.com
| Step | Description | Common Reagents/Materials |
| Solid Support | Insoluble polymer resin to which the first amino acid is attached. | Polystyrene resins (e.g., Wang, 2-Chlorotrityl chloride resin) bachem.comchempep.com |
| Nα-Protection | Temporary protecting group for the α-amino group. | Fmoc (9-fluorenylmethoxycarbonyl) bachem.com |
| Deprotection Reagent | Removes the Fmoc group to expose the amine for the next coupling. | 20% Piperidine in DMF nih.gov |
| Coupling Reagents | Activate the incoming amino acid for peptide bond formation. | HBTU, TBTU, HATU, PyBOP®, DIPCDI/HOBt sigmaaldrich.com |
| Cleavage Cocktail | Releases the final peptide from the resin and removes side-chain protection. | TFA / Water / Triisopropylsilane (TIS) (e.g., 95:2.5:2.5) sigmaaldrich.com |
Chemoenzymatic and Stereoselective Synthesis Strategies
Chemoenzymatic synthesis offers a green and highly selective alternative to purely chemical methods. nih.govresearchgate.net This approach utilizes enzymes, such as proteases or ligases, to catalyze the formation of the peptide bond under mild, aqueous conditions, which inherently prevents racemization and eliminates the need for extensive side-chain protection. nih.govnih.gov
The synthesis of dipeptides can be achieved through two main chemoenzymatic processes:
Thermodynamically controlled synthesis: This process drives the reaction equilibrium toward peptide formation from unprotected amino acids. It is the reverse of enzymatic peptide hydrolysis. mdpi.com
Kinetically controlled synthesis: This more common approach involves an activated C-terminal amino acid (e.g., an ester) and a nucleophilic N-terminal amino acid. A protease (like papain or α-chymotrypsin) catalyzes the aminolysis of the ester, forming an acyl-enzyme intermediate which is then attacked by the amino group of the second amino acid to form the peptide bond. mdpi.comnih.gov This method is generally faster and more efficient. nih.gov
A key advantage of enzymatic synthesis is its stereoselectivity. mdpi.com For instance, the D-alanine-D-alanine ligase is an enzyme that specifically synthesizes D-alanyl-D-alanine. researchgate.net Similarly, enzymes like the D-alanine:D-alanyl carrier protein ligase (DltA) from Gram-positive bacteria can activate D-alanine and have been used to synthesize dipeptides such as N-(D-alanyl)-L-cysteine, demonstrating the potential for stereospecific D-amino acid incorporation. nih.gov The use of such enzymes ensures the formation of this compound with high enantiomeric purity, a significant challenge in chemical synthesis. nih.gov
Synthesis of this compound Analogs and Derivatives for Research Probes
The synthesis of this compound analogs is crucial for creating research probes to study biological systems, such as peptide-receptor interactions or enzyme mechanisms. These analogs often involve incorporating the this compound motif into larger peptide sequences or modifying the dipeptide itself.
For example, analogs of the opioid peptide Met-Enkephalin have been synthesized containing the sequence Tyr-D-Ala-Gly. nih.gov The synthesis of these larger analogs often employs a fragment condensation strategy, where the tripeptide Boc-Tyr(Bzl)-D-Ala-Gly-OH is first prepared using standard peptide synthesis techniques. This protected fragment is then coupled to another amino acid or peptide fragment using methods like the EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline) method in a solvent such as tetrahydrofuran (B95107) (THF).
Studies have also focused on creating tripeptide analogs where this compound is extended at the C-terminus. For instance, L-aspartyl-D-alanyl tripeptides have been synthesized by coupling various α,α-dialkylglycine or α-aminocycloalkanecarboxylic acid methyl esters to the C-terminus of L-aspartyl-D-alanine to investigate structure-taste relationships. nih.gov
Another approach involves modifying the peptide backbone itself. For example, studies on the mode of action of glycine on peptidoglycan biosynthesis have shown that glycine can replace D-alanine residues in the peptide subunit, leading to the formation of modified peptidoglycan precursors that act as poor substrates for transpeptidation reactions. asm.org The synthesis of such analogs provides valuable tools for understanding complex biochemical pathways.
Advanced Analytical Techniques for D Alanylglycine Characterization and Detection
Chromatographic Separations for Stereoisomer Analysis
Chromatography is a fundamental technique for separating the components of a mixture. For D-Alanylglycine, the main challenge lies in separating it from its L-enantiomer and other related amino acids and dipeptides. nih.gov Improvements in analytical methods, including chromatography, have been pivotal in detecting D-amino acids in various biological samples. nih.gov
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound due to its high resolution and sensitivity. tandfonline.commdpi.com A significant challenge in HPLC is achieving chiral separation of the D- and L-isomers of Alanylglycine. This is often accomplished through two main strategies: indirect separation after derivatization with a chiral reagent or direct separation using a chiral stationary phase (CSP). sigmaaldrich.com
Indirect Separation: This method involves reacting the dipeptide enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. sigmaaldrich.com Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a common choice for this purpose. cpp.edu Derivatization with Marfey's reagent allows for sensitive detection in the UV region (e.g., at 340 nm) and provides effective separation of the D- and L-Alanylglycine diastereomers. cpp.edu Research has shown that under specific HPLC conditions, the L-AG derivative elutes earlier than the D-AG derivative, allowing for their distinct quantification. cpp.edu
Direct Separation: This approach utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Ligand exchange chromatography is one such method, where a CSP like D-penicillamine is complexed with a metal ion (e.g., copper (II)) to form reversible diastereomeric complexes with the analyte. windows.net This technique allows for the direct resolution of underivatized dipeptides. windows.net Another type of CSP involves macrocyclic glycopeptides, such as teicoplanin, which are compatible with aqueous mobile phases and can separate the enantiomers of polar, ionic compounds like dipeptides. sigmaaldrich.com
In a study analyzing this compound in rice plants, an HPLC method using a cation exchange column was developed to separate it from other amino acids and the related dipeptide, Ala-Ala. tandfonline.com This demonstrates the capability of HPLC to resolve this compound from a complex matrix of related compounds.
| HPLC Method | Stationary Phase/Column | Key Principle | Findings for this compound | Reference |
| Indirect (Derivatization) | Standard Reversed-Phase | Formation of diastereomers using Marfey's reagent. | L-AG derivative elutes at 3.9 min, D-AG derivative at 6.7 min. Allows quantification. | cpp.edu |
| Direct (Chiral Stationary Phase) | Ligand Exchange (e.g., Chirex 3126 D-Penicillamine) | Reversible formation of diastereomeric metal complexes. | Excellent enantioselectivity for dipeptides without derivatization. | windows.net |
| Direct (Chiral Stationary Phase) | Macrocyclic Glycopeptide (e.g., Astec CHIROBIOTIC T) | Differential interaction with teicoplanin-based CSP. | Effective for direct analysis of underivatized amino acids and peptides. | sigmaaldrich.com |
| Ion-Exchange | Cation Exchange Column (e.g., AA-pak) | Separation based on charge. | Successfully separated this compound from other amino acids and Ala-Ala in plant extracts. | tandfonline.com |
Gas Chromatography (GC)
Gas chromatography is another powerful technique for the separation of volatile or derivatized stereoisomers. uni-giessen.de For the analysis of dipeptides like this compound, derivatization is necessary to increase their volatility. This typically involves esterification of the carboxyl group and acylation of the amino group. nih.gov The separation of the resulting derivatives is then performed on a chiral stationary phase.
Chiral capillary columns, such as those coated with Chirasil-L-Val, are commonly used for the enantiomeric separation of amino acids and dipeptides. uni-giessen.denih.gov The separation mechanism relies on the differential interactions between the chiral analytes and the chiral stationary phase. An indirect approach is also possible, where the dipeptide stereoisomers are esterified with a chiral alcohol (e.g., S-(+)-2-butanol) to form diastereomers, which can then be separated by GC on an achiral column. uni-giessen.de
Research on the GC separation of dipeptide stereoisomers has shown that complex mixtures can be resolved. For instance, the stereoisomers of DL-Ala-DL-Val were separated into three distinct peaks on a Chirasil-Val column, indicating that some stereoisomers co-eluted. uni-giessen.de The high efficiency of capillary GC columns is essential for resolving the often-similar isomers of dipeptides. vurup.sk When coupled with mass spectrometry (GC-MS), this method allows for both the separation and confident identification of the stereoisomers. nih.govnih.gov
| GC Approach | Column Type | Derivatization | Detection | Key Principle | Reference |
| Direct Chiral Separation | Chirasil-L-Val fused silica (B1680970) column | Trifluoroacetyl 2-propyl esters | Mass Spectrometry (MS) | Enantioselective interaction with the chiral stationary phase. | nih.gov |
| Indirect Diastereomeric Separation | Achiral methylphenylpolysiloxane phase | Esterification with a chiral alcohol (e.g., S-(+)-2-butanol) | Flame Ionization Detector (FID) or MS | Separation of diastereomers based on differences in physical properties. | uni-giessen.de |
Capillary Electrophoresis (CE)
Capillary electrophoresis has emerged as a highly efficient separation technique for charged molecules, including amino acids and peptides. researchgate.net Its advantages include high resolution, short analysis times, and minimal sample consumption. unl.eduresearchgate.net Separation in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio. unl.edutransfusionguidelines.org
For the chiral separation of this compound, a chiral selector is added to the background electrolyte (BGE). Cyclodextrins and their derivatives are the most common chiral selectors used for this purpose. The principle involves the formation of transient, diastereomeric inclusion complexes between the enantiomers and the chiral selector, which have different electrophoretic mobilities.
CE is well-suited for analyzing complex biological samples and has been applied to the study of D-amino acids. nih.gov The technique's high efficiency allows for the separation of structurally similar compounds, making it a powerful tool for isomer analysis. researchgate.net Different modes of CE, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), can be employed to optimize the separation of dipeptides and their isomers. researchgate.net
Spectroscopic and Spectrometric Approaches
While chromatography separates isomers, spectroscopy and spectrometry are essential for their identification, quantification, and the study of their structural characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the three-dimensional structure and dynamics of molecules in solution. copernicus.org For a dipeptide like this compound, 1D and 2D NMR experiments can provide detailed information about its conformational preferences. chemrxiv.org
Key NMR parameters used in conformational analysis include:
Chemical Shifts: The chemical shifts of amide protons (HN) are particularly sensitive to the local environment and hydrogen bonding, with greater dispersion indicating a more ordered structure. chemrxiv.org
Coupling Constants (J-couplings): The three-bond scalar coupling between the amide proton and the alpha-proton (³JHNα) provides information about the backbone torsion angle φ. chemrxiv.org
Studies on similar peptides, like Glycylalanylglycine (GAG), have used NMR to probe conformational changes in response to different solvent environments. acs.org For instance, the addition of ethanol (B145695) to an aqueous solution of the peptide was shown to alter the population of different conformations, such as polyproline II (pPII) and β-strand structures, which can be monitored by changes in NMR spectra. acs.org Solid-state NMR can also be used to investigate the conformation of peptides, distinguishing between structures like β-sheets and helices. researchgate.net
Mass Spectrometry (MS) for Identification and Quantification
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions and is a highly sensitive and selective technique for the identification and quantification of compounds. researchgate.net When coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS), it becomes a powerful analytical platform. nih.govresearchgate.net
For this compound, MS provides definitive molecular weight information, confirming its identity. Tandem mass spectrometry (MS/MS) is particularly useful for structural confirmation. In MS/MS, a specific parent ion (e.g., the molecular ion of this compound) is selected and fragmented, producing a characteristic pattern of product ions that serves as a structural fingerprint. This fragmentation pattern helps to verify the amino acid sequence of the dipeptide. mdpi.com
LC-MS/MS methods have been developed for the sensitive quantification of D-amino acids in various matrices. mdpi.com These methods often involve derivatization to enhance ionization efficiency and chromatographic separation. mdpi.com For example, a method using hydrolysis in deuterated acid followed by LC-MS/MS analysis allows for the accurate determination of D- and L-amino acid ratios in proteins by distinguishing between naturally present enantiomers and those produced by racemization during sample preparation. mdpi.com Differential Mobility Spectrometry (DMS) coupled with MS/MS has also been evaluated as a rapid method for the separation and quantification of amino acids and related compounds, offering an alternative to chromatography. rsc.org
| Technique | Application for this compound | Information Obtained | Key Findings/Principles | Reference |
| NMR Spectroscopy | Conformational and Interaction Studies | 3D structure, dynamics, torsion angles, hydrogen bonding. | Amide proton chemical shift dispersion and ³JHNα coupling constants reveal conformational preferences (e.g., β-sheet vs. helical). | chemrxiv.orgresearchgate.net |
| Mass Spectrometry (MS) | Identification and Quantification | Molecular weight, structural fingerprint (via MS/MS), concentration. | LC-MS/MS provides high sensitivity and selectivity for quantifying this compound, even in complex biological matrices. | researchgate.netmdpi.com |
Biosensor Platforms for D-Amino Acid and Dipeptide Detection
The detection of specific dipeptides like this compound is a significant analytical challenge that can be addressed through various innovative biosensor platforms. These platforms often leverage the principles of D-amino acid or general dipeptide detection, offering high sensitivity and selectivity. The primary strategies involve enzymatic reactions, electrochemical measurements, and advanced material-based sensors. researchgate.netcsem.ch
Enzyme-based biosensors are a prominent approach for detecting D-amino acids and their derivatives. nih.gov The most utilized enzyme is D-amino acid oxidase (DAAO), a flavoenzyme that catalyzes the oxidative deamination of D-amino acids. frontiersin.org In a typical amperometric biosensor setup, DAAO is immobilized onto an electrode surface. researchgate.netrsc.org When the target D-amino acid (like the D-alanine portion of this compound) is present, the enzyme catalyzes its oxidation, producing hydrogen peroxide (H₂O₂), an imino acid, and ammonia (B1221849). frontiersin.org The generated hydrogen peroxide can then be electrochemically oxidized or reduced at the electrode surface, producing a measurable current that is proportional to the concentration of the D-amino acid. rsc.org To improve sensitivity and lower the operating potential, rhodinised carbon or other nanomaterials may be incorporated into the electrode. rsc.org Challenges in DAAO-based biosensors include achieving selectivity for a specific D-amino acid among a mixture, as DAAO can bind to a range of D-amino acids with varying affinities. acs.org Rational design and point mutations of the DAAO enzyme are being explored to engineer variants with higher selectivity towards specific targets like D-alanine. acs.org
Beyond enzyme-specific methods, platforms designed for general dipeptide detection can also be applied. Graphene-based biosensors, particularly graphene field-effect transistors (GFETs), offer exceptional sensitivity for detecting molecular interactions. acs.orgnii.ac.jp In this setup, a biorecognition element, such as an RNA aptamer designed to bind this compound, could be immobilized on the graphene surface. The binding of the dipeptide to the aptamer would cause a change in the electrical conductivity of the graphene, providing a sensitive and real-time detection signal. acs.orgnii.ac.jp Another approach involves fluorescent biosensors. These can be designed using peptide-copper complexes or specially designed peptide nanostructures that exhibit fluorescence upon binding to the target dipeptide. nih.govfigshare.com For instance, a system could be engineered where the binding of this compound displaces a quencher molecule or induces a conformational change in a fluorophore-labeled peptide, leading to a measurable change in fluorescence intensity. nih.gov Furthermore, peptides composed of D-amino acids are being used to construct the biosensor itself, lending it enhanced stability against enzymatic degradation, a crucial feature for assays in complex biological fluids like serum. acs.org
The table below summarizes various biosensor platforms relevant for the detection of D-amino acids and dipeptides.
Table 1: Biosensor Platforms for D-Amino Acid and Dipeptide Detection
| Biosensor Type | Principle of Detection | Analyte Class | Key Features & Research Findings | Citations |
|---|---|---|---|---|
| Amperometric Enzyme Biosensor | D-amino acid oxidase (DAAO) catalyzes the oxidation of a D-amino acid, producing H₂O₂ which is detected electrochemically. | D-Amino Acids | High turnover number and stereospecificity. Used in food quality control and medical research. Can be engineered for improved selectivity for D-alanine and D-serine. | nih.govacs.orgmdpi.com |
| Graphene Field-Effect Transistor (GFET) | Binding of the target molecule to a functionalized graphene surface alters its electrical conductivity. | Dipeptides | Extremely high sensitivity (nanomolar concentrations). Allows for real-time detection of weak molecular interactions. | acs.orgnii.ac.jp |
| Fluorescent Biosensor | Target binding causes a change in fluorescence, either through displacement of a quencher or conformational changes. | Dipeptides | Can be designed using peptide-copper complexes or self-assembling peptide nano-assemblies. Ratiometric sensors offer quantitative analysis. | nih.govfigshare.com |
| Quartz Crystal Microbalance (QCM-D) | Measures mass changes on a sensor crystal's surface as molecules bind, also providing information on viscoelastic properties. | Dipeptides / General Biomolecules | Enables real-time, label-free monitoring of binding events and kinetics (association/dissociation rates). | biolinscientific.com |
| Antifouling Peptide Biosensor | Uses D-amino acid-based peptides as a stable, anti-proteolytic surface for immobilizing recognition elements. | Proteins / Peptides | Provides enhanced stability and resistance to enzymatic degradation, suitable for assays in complex media like human serum. | acs.org |
Isotopic Labeling Strategies for Metabolic Tracing and Pathway Elucidation
Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules and elucidate complex biochemical pathways. nih.gov For a compound like this compound, this involves introducing atoms with stable heavy isotopes (e.g., ¹³C, ¹⁵N, ²H) into the dipeptide or its precursors (D-alanine and glycine) and tracking their incorporation into downstream metabolites. washington.edusigmaaldrich.com This strategy provides direct insight into the synthesis, degradation, and physiological role of the dipeptide, particularly within bacterial metabolism where D-amino acids are key components of the cell wall. oup.comnih.gov
The fundamental principle of isotopic labeling is to supply a biological system with a substrate containing a "heavy" isotope that can be distinguished from its naturally abundant "light" counterpart by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. washington.edunih.gov For example, a bacterial culture could be grown in a medium containing ¹⁵N-labeled D-alanine or ¹³C-labeled glycine (B1666218). The bacteria would then utilize these labeled precursors to synthesize this compound and other molecules. By extracting metabolites at different time points and analyzing them, researchers can map the flow of the isotopic label through the metabolic network. nih.govnih.gov Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used method where cells are cultured in media containing either light or heavy forms of specific amino acids, allowing for quantitative comparison of protein and metabolite levels between different conditions. thermofisher.com
These tracing experiments are crucial for understanding the metabolic pathways involving this compound. For instance, in many bacteria, D-alanine is a crucial component of peptidoglycan, the polymer that forms the cell wall. oup.comnih.gov The synthesis of peptidoglycan involves the ligation of D-alanine residues. Isotopic labeling can confirm the enzymatic steps involved in the creation and incorporation of D-Alanyl-containing moieties. By feeding bacteria ¹³C₆-glucose, for example, and analyzing the labeling pattern in D-alanine and glycine, one can determine the primary carbon sources for their synthesis. Furthermore, solid-state NMR spectroscopy, coupled with specific isotopic labeling of amino acids like glycine and alanine (B10760859), can provide detailed structural information about dipeptide sequences within larger structures, revealing conformational dynamics and interactions. researchgate.netacs.org This information is vital for understanding how this compound contributes to the structural integrity and function of bacterial components.
The following table details common isotopic labeling strategies applicable to the study of this compound metabolism.
Table 2: Isotopic Labeling Strategies for Metabolic Tracing
| Labeling Strategy | Common Isotopes | Analytical Technique | Application & Purpose | Citations |
|---|---|---|---|---|
| Global Labeling | ¹³C, ¹⁵N | Mass Spectrometry (MS) | The entire metabolome is labeled by growing organisms on a single, fully labeled carbon (e.g., ¹³C-glucose) or nitrogen source. Used for global metabolic flux analysis. | doi.org |
| Tracer-Based Labeling | ¹³C, ¹⁵N, ²H | MS, NMR Spectroscopy | A specific labeled precursor (e.g., ¹⁵N-D-Alanine) is introduced to trace its conversion into specific downstream products and measure pathway flux. | nih.govnih.gov |
| Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | ¹³C, ¹⁵N | Mass Spectrometry (MS) | Cells are grown in media with "light" or "heavy" amino acids. Used for quantitative proteomics and metabolomics to compare relative abundance between samples. | washington.eduthermofisher.com |
| Site-Specific Labeling | ¹³C, ¹⁵N | NMR Spectroscopy | Specific atoms within a molecule (e.g., the carbonyl carbon of glycine) are labeled. Used in solid-state NMR to determine molecular structure and conformation. | sigmaaldrich.comresearchgate.net |
Cellular Transport and Uptake Mechanisms of D Alanylglycine
D-Amino Acid and Dipeptide Transporter Systems in Microorganisms
Microorganisms have evolved a variety of transport systems to acquire essential nutrients from their environment, including peptides and amino acids. The uptake of D-Alanylglycine is primarily mediated by dipeptide and D-amino acid transporter systems. In bacteria such as Escherichia coli and Salmonella typhimurium, several peptide transport systems have been identified, with the Dipeptide Permease (Dpp) system being of central importance for dipeptide uptake. aip.orgpnas.orgtandfonline.com
The Dpp system is a member of the ATP-binding cassette (ABC) transporter superfamily. researchgate.netasm.org These transporters utilize the energy from ATP hydrolysis to move substrates across the cell membrane. The Dpp system in Gram-negative bacteria is a multicomponent machinery typically consisting of:
A periplasmic substrate-binding protein (DppA): This protein is responsible for the initial capture of dipeptides in the periplasmic space with high affinity and specificity. asm.orgnih.gov The binding of the dipeptide to DppA induces a conformational change in the protein, preparing it for interaction with the membrane-bound components of the transporter. asm.org
Two integral membrane proteins (DppB and DppC): These proteins form a channel through the cytoplasmic membrane. researchgate.net
Two cytoplasmic ATP-binding proteins (DppD and DppF): These proteins are located on the cytoplasmic side of the membrane and hydrolyze ATP to power the transport process. researchgate.net
The substrate specificity of the Dpp transporter is largely determined by the DppA protein. asm.org While the Dpp system has a preference for dipeptides, it can also transport some tripeptides. asm.org The specificity is not absolute, and the system can accommodate a wide range of dipeptides with different amino acid side chains. asm.org For instance, studies on Pseudomonas aeruginosa have shown that its Dpp system can utilize a broad array of dipeptides. plos.org However, D-form dipeptides are generally utilized less efficiently than their L-form counterparts. plos.org
In addition to the Dpp system, which primarily handles dipeptides, bacteria also possess transporters for individual D-amino acids. In E. coli, the CycA transporter is involved in the uptake of D-alanine, D-serine, and glycine (B1666218). nih.gov Salmonella enterica possesses a specific ABC transporter for D-alanine, named DalS, which is important for its pathogenesis. microbiologyresearch.org It is plausible that this compound, upon extracellular or periplasmic hydrolysis into its constituent amino acids, could see its D-alanine component transported by such D-amino acid specific systems.
Furthermore, some bacteria have evolved specialized systems for dipeptides containing D-amino acids, such as the transporter for D-Alanyl-D-alanine in E. coli, which is encoded by the ddpABCDF operon. pnas.org This system is distinct from the general Dpp transporter and highlights the bacterial capacity to handle D-amino acid-containing peptides, which are often components of the peptidoglycan cell wall.
Table 1: Examples of Dipeptide Substrates Utilized by Bacterial Dpp Systems
| Dipeptide Substrate | Transporting Organism (System) | Notes |
|---|---|---|
| Ala-Ala | Escherichia coli (Dpp) | Commonly used model substrate for Dpp transport studies. |
| Gly-Leu | Escherichia coli (DppA) | The crystal structure of DppA has been solved in complex with this substrate. asm.org |
| Pro-Gly | Pseudomonas aeruginosa (Dpp) | Demonstrates the ability to transport proline-containing dipeptides. |
| L-Alanylglycine | Salmonella Typhimurium | Utilized as a carbon source under aerobic conditions. |
| D-Alanyl-D-alanine | Escherichia coli (Ddp) | Transported by a specific D,D-dipeptide permease. pnas.org |
Mechanisms of Permeation Across Biological Membranes
Beyond active transport via dedicated protein machinery, the ability of a molecule like this compound to enter a cell is also governed by its capacity to permeate the lipid bilayer of the cell membrane. This passive diffusion is influenced by the molecule's physicochemical properties and the composition of the membrane itself.
Biological membranes are semi-permeable barriers, and the passage of molecules across them can occur through several mechanisms:
Simple Diffusion: Small, uncharged, and lipophilic molecules can pass directly through the lipid bilayer, moving down their concentration gradient. The rate of diffusion is proportional to the molecule's lipid solubility and the concentration difference across the membrane.
Facilitated Diffusion: This process involves membrane proteins, such as channels or carriers, that facilitate the movement of specific molecules across the membrane, also down their concentration gradient. It does not require metabolic energy.
Active Transport: As described for the Dpp system, this energy-dependent process moves molecules against their concentration gradient and is mediated by specific transporter proteins.
For a dipeptide like this compound, which is polar and has charged groups at physiological pH, simple diffusion across the hydrophobic core of the lipid bilayer is generally slow. The permeation of peptides across lipid membranes is a complex process influenced by factors such as the peptide's size, charge, hydrophobicity, and conformational flexibility.
Computational and experimental studies on the permeation of dipeptides across artificial lipid bilayers have provided insights into this process. aip.orgnih.govnih.gov These studies reveal that even for small peptides, there is a significant free energy barrier to crossing the membrane's hydrophobic core. nih.govnih.gov The permeability coefficient, a measure of the ease with which a molecule can cross a membrane, is generally low for polar dipeptides.
The hydrophobicity of the amino acid side chains plays a crucial role. nih.gov Dipeptides with more hydrophobic residues tend to have higher permeability coefficients as they can more readily partition into the lipid environment of the membrane. Conversely, hydrophilic dipeptides, like this compound, face a larger energetic penalty for leaving the aqueous environment and entering the nonpolar membrane interior, resulting in lower permeability. nih.gov
Table 2: Permeability Coefficients of Selected Peptides and Amino Acids Across a DOPC Lipid Bilayer
| Compound | Permeability Coefficient (cm/s) | Experimental Conditions |
|---|---|---|
| N-acetyl-phenylalanineamide (NAFA) | ~5.5 x 10-6 | pH 7.2, 309 K aip.orgnih.gov |
| N-acetyl-tyrosineamide (NAYA) | ~2.9 x 10-6 | pH 7.2, 309 K aip.orgnih.gov |
| N-acetyl-tryptophanamide (NATA) | ~4.0 x 10-6 | pH 7.2, 309 K aip.orgnih.gov |
| Phenylalanine-leucine (blocked) | 4.6 x 10-3 | Computational study nih.gov |
| Serine-leucine (blocked) | 4.5 x 10-5 | Computational study nih.gov |
| Serine-serine (blocked) | 8.7 x 10-8 | Computational study nih.gov |
Note: The permeability coefficients for the blocked dipeptides are from computational simulations and represent a theoretical maximum, while the values for the N-acetylated amides are from experimental measurements using a parallel artificial membrane permeability assay (PAMPA). aip.orgnih.govnih.gov The differences in methodologies and the nature of the compounds (blocked vs. N-acetylated) contribute to the variation in the reported values.
Research Frontiers and Future Directions in D Alanylglycine Studies
Elucidating Undiscovered Biological Functions and Regulatory Roles
While D-alanine is a well-known component of the peptidoglycan (PG) cell wall in bacteria, the specific biological and regulatory functions of the dipeptide D-Alanylglycine are less understood and represent a significant area for future investigation. embopress.orgnih.gov The presence of D-amino acids in the peptide moieties of peptidoglycan contributes to microbial defense against proteases that typically cleave bonds between L-isomers. mdpi.com Research has identified specific enzymatic activities related to this dipeptide, suggesting it plays a distinct role in cell wall dynamics. For instance, a this compound endopeptidase activity has been identified, indicating a function in the cleavage and remodeling of the bacterial cell wall. nih.gov Similarly, the protein LytM has been shown to exhibit D-alanyl-glycine activity, further implicating the dipeptide in cell wall metabolism. elifesciences.org
The release of non-canonical D-amino acids by bacteria can regulate cell wall remodeling, particularly in the stationary phase of growth, and can also influence biofilm disassembly in aging bacterial communities. nih.gov Future studies are needed to determine if this compound is released in a similar manner and if it acts as a signaling molecule within or between bacterial populations. While D-amino acids like D-serine and D-aspartate are recognized as signaling molecules in the nervous and endocrine systems of mammals, the potential for this compound to have analogous regulatory roles remains an open and intriguing question. nih.govfrontiersin.orgfrontiersin.org Elucidating these functions could reveal new paradigms in inter-kingdom communication and microbial physiology. frontiersin.org
Design of Biochemical Probes and Research Reagents Based on this compound Scaffolds
The unique properties of the this compound structure make it an attractive scaffold for the design of specialized biochemical tools. A key advantage of incorporating D-amino acids into peptides is the enhanced resistance to proteolysis, as proteases are highly specific for L-isomers. biopharmaspec.com This principle has been used to develop stable peptide-based drugs, such as the D-Ala-2 Met Enkephalin analogue (DALA), which shows potent and long-lasting analgesic effects due to its resistance to degradation. biopharmaspec.com
This stability is highly valuable for creating research reagents with improved pharmacokinetic profiles. vulcanchem.com The this compound scaffold can be chemically modified to serve various research purposes.
Metabolic Labeling: Unnatural D-amino acids equipped with fluorescent tags or bio-orthogonal handles are used as probes to metabolically label bacterial peptidoglycan. nih.govnih.gov This process, mediated by promiscuous penicillin-binding proteins (PBPs), allows for the visualization of cell wall synthesis in living bacteria. nih.govnih.gov Designing probes based on a this compound scaffold could offer new ways to study the specific enzymes that recognize and incorporate this dipeptide.
Enhanced Stability: N-methylation of the peptide backbone is another strategy to increase metabolic stability. vulcanchem.com N-Methyl-D-alanylglycine, for example, could serve as a foundational structure for designing peptides with longer in-vivo half-lives. vulcanchem.com
Spectroscopic Probes: Isotope-labeled versions of this compound or its derivatives can be synthesized for use in nuclear magnetic resonance (NMR) studies. vulcanchem.com These labeled compounds can help probe protein-ligand interactions and elucidate enzymatic mechanisms with high precision. vulcanchem.com
The rational design of such probes and reagents is crucial for deciphering complex biological processes like cell wall assembly and for profiling the activity of enzymes involved in these pathways. nih.govualberta.ca
Targeting this compound-Related Pathways for Novel Biological Applications
The metabolic pathways involving this compound, particularly in bacteria, present promising targets for the development of novel therapeutics. Since the bacterial cell wall is essential for survival and absent in eukaryotes, the enzymes involved in its synthesis and modification are ideal targets for antibiotics. embopress.orgnumberanalytics.com
One of the most direct applications is the development of new antimicrobial agents.
Enzyme Inhibition: The enzymes that specifically synthesize or cleave this compound are potential targets. For example, developing inhibitors for the this compound endopeptidase found in some bacteria could disrupt cell wall remodeling, leading to bacterial death. nih.gov This approach is analogous to the inhibition of D-alanine-D-alanine ligase, a critical enzyme in peptidoglycan synthesis that is the target of the antibiotic D-cycloserine. science.govnih.gov
Engineered Endolysins: Bacteriophages (viruses that infect bacteria) produce enzymes called endolysins that degrade the bacterial cell wall from within to release new phage particles. nih.gov These enzymes can be engineered as potent antimicrobial agents. nih.gov Specifically, an endolysin with this compound endopeptidase activity could be developed as a highly specific antibiotic against pathogens whose cell walls contain this linkage. nih.gov
Antimicrobial Peptides: Modified scaffolds like N-methylated dipeptides are being explored for their ability to disrupt bacterial membranes while evading common resistance mechanisms. vulcanchem.com A synthetic peptide based on the N-Methyl-D-alanylglycine structure could be optimized for antimicrobial activity. vulcanchem.com
Beyond antimicrobials, targeting these pathways could have broader biotechnological applications, such as the genetic engineering of microbes for industrial purposes or influencing microbial communities in agricultural or environmental contexts. numberanalytics.comresearchgate.net The study of this compound-related pathways is therefore a key area for discovering next-generation antibiotics and other biological tools. nih.gov
Q & A
Q. How to ensure transparency in reporting this compound characterization data?
- Guidance : Follow journal-specific guidelines (e.g., RSC’s requirements) by disclosing NMR acquisition parameters (solvent, temperature, probe type), MS ionization modes, and purity thresholds. Deposit raw data in repositories like MetaboLights or ChEMBL with persistent identifiers .
Q. What are common pitfalls in interpreting this compound’s stability under varying pH conditions?
- Guidance : Conduct accelerated stability studies (e.g., 40°C/75% RH) with periodic LC-MS monitoring. Avoid extrapolating in vitro stability data to in vivo contexts without validating compartment-specific pH gradients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
